molecular formula C14H11FN6O2 B2604320 4-(4-fluorobenzyl)-6-methyl-2,4-dihydro-1H-pyrazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(6H)-dione CAS No. 1325305-17-6

4-(4-fluorobenzyl)-6-methyl-2,4-dihydro-1H-pyrazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(6H)-dione

Cat. No.: B2604320
CAS No.: 1325305-17-6
M. Wt: 314.28
InChI Key: IDRLMFGSEIBUIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-(4-fluorobenzyl)-6-methyl-2,4-dihydro-1H-pyrazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(6H)-dione” is a derivative of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . It has been studied as a potential inhibitor of CDK2, a protein kinase that is a target for cancer treatment .

Scientific Research Applications

Heterocyclic Chemistry and Biological Activity

Heterocyclic compounds, including those similar to the compound , have been the subject of extensive research in medicinal chemistry due to their potential biological activities. For instance, certain derivatives of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine have been synthesized and explored for their interaction with adenosine A2 and A1 receptors. Specifically, compounds such as 5-amino-2-(2-furyl)-7-(or 8-)-fluorobenzyl-pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine showed significant activity, indicating their potential as potent A2 antagonists in biological models like platelet aggregation (Gatta et al., 1993).

Anticonvulsant Applications

Analogues of compounds containing the pyrazolo and triazolo pyrimidine structures have been evaluated for their anticonvulsant properties. These studies help understand the structural requirements for biological activity against conditions such as seizures. The variations in the heterocyclic structures and their impact on the anticonvulsant efficacy offer valuable insights into the design of more effective therapeutic agents (Kelley et al., 1995).

Green Chemistry and Synthesis

The compound in focus is also relevant in the context of green chemistry, emphasizing the synthesis of heterocyclic compounds in a solvent-free and environmentally friendly manner. This approach aligns with the principles of sustainable chemistry, aiming to minimize the environmental impact while achieving the desired chemical transformations. The synthesis of compounds like pyrazolo[1,5-a]pyrimidines and azolo[3,4-d]pyridiazines through green chemistry protocols represents a significant stride in the field of synthetic chemistry (Abdelhamid et al., 2016).

Heterocyclic Compounds as Antioxidant Agents

Further studies have also highlighted the antioxidant properties of heterocyclic compounds, especially those incorporating the triazolo[1,5-a]pyrimidine skeleton. The ability of these compounds to act as antioxidants opens up potential therapeutic applications, particularly in combating oxidative stress-related disorders. The design and synthesis of polyheterocyclic ring systems, including the triazolo[1,5-a]pyrimidine structure, and their evaluation for antioxidant activities, reflect the therapeutic potential of these compounds (Bayazeed & Alnoman, 2020).

Properties

IUPAC Name

8-[(4-fluorophenyl)methyl]-5-methyl-1,4,5,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN6O2/c1-19-11-10(6-16-19)21-13(17-18-14(21)23)20(12(11)22)7-8-2-4-9(15)5-3-8/h2-6H,7H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDRLMFGSEIBUIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)N3C(=O)NN=C3N(C2=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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